Azido-PEG12-NHS ester
Description
Azido-PEG12-NHS ester is a heterobifunctional polyethylene glycol (PEG) linker containing an azide (-N₃) group and an N-hydroxysuccinimide (NHS) ester. The azide enables bioorthogonal "click chemistry" reactions (e.g., with DBCO or alkynes), while the NHS ester reacts with primary amines (-NH₂) on proteins, peptides, or amine-modified molecules . This compound is widely used in bioconjugation, antibody-drug conjugates (ADCs), PROTAC synthesis, and surface modifications (e.g., parylene-coated grafts) .
Key properties:
- PEG Length: 12 ethylene oxide units (~48.4 Å), providing flexibility and reduced steric hindrance .
- Molecular Weight: ~685.75 g/mol (varies by supplier; see discrepancies in CAS numbers) .
- Purity: ≥95–98% (research grade) .
- Applications: Antibody PEGylation , nanoparticle functionalization , and biomaterial coatings .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H56N4O16/c32-34-33-4-6-40-8-10-42-12-14-44-16-18-46-20-22-48-24-26-50-28-27-49-25-23-47-21-19-45-17-15-43-13-11-41-9-7-39-5-3-31(38)51-35-29(36)1-2-30(35)37/h1-28H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNJRDFOCXNHTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H56N4O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
740.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1108750-59-9 | |
| Record name | (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Azido-PEG12-NHS ester involves the reaction of polyethylene glycol with azide and N-hydroxysuccinimide ester groups. The reaction typically occurs in organic solvents such as dimethyl sulfoxide or dimethylformamide. The N-hydroxysuccinimide ester moiety readily hydrolyzes and becomes non-reactive; therefore, it is crucial to weigh and dissolve only a small amount of the reagent at a time and avoid preparing stock solutions for storage .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The product is then purified and characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions: Azido-PEG12-NHS ester undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group reacts with alkyne groups in the presence of copper (I) or ruthenium catalysts to form stable triazole linkages.
Substitution Reactions: The N-hydroxysuccinimide ester group reacts with primary amines to form stable amide bonds.
Common Reagents and Conditions:
Click Chemistry: Copper (I) or ruthenium catalysts, alkyne-containing molecules, and aqueous or organic solvents.
Substitution Reactions: Primary amines, phosphate-buffered saline, and organic solvents such as dimethyl sulfoxide or dimethylformamide.
Major Products:
Click Chemistry: Triazole-linked compounds.
Substitution Reactions: Amide-linked compounds.
Scientific Research Applications
Chemical Properties and Mechanism of Action
Azido-PEG12-NHS ester is characterized by:
- Azide Group (-N3): Enables click chemistry reactions, allowing for the formation of stable triazole linkages with alkyne-containing molecules.
- NHS Ester: Reacts with primary amines (-NH2) on proteins, peptides, and oligonucleotides, facilitating the introduction of the azide tag onto biomolecules.
The compound's hydrophilic nature enhances solubility and reduces immunogenicity, making it suitable for biological applications. The resulting conjugates often exhibit improved stability and prolonged circulation times in vivo, which are critical for therapeutic efficacy.
Drug Delivery Systems
This compound is extensively utilized in developing targeted drug delivery systems. By conjugating therapeutic agents to biomolecules via click chemistry, researchers can achieve:
- Selective Targeting: The ability to direct drugs specifically to diseased tissues or cells.
- Reduced Side Effects: Enhanced targeting minimizes the impact on healthy tissues compared to conventional therapies.
Bioconjugation Strategies
The compound plays a crucial role in bioconjugation techniques, allowing for the attachment of various functional groups to biomolecules. This includes:
- Labeling Proteins: this compound can label proteins for tracking and imaging studies.
- Functionalization of Oligonucleotides: It facilitates the modification of nucleic acids for applications in gene therapy and diagnostics.
Diagnostic Imaging
In diagnostic applications, this compound is used to improve imaging agents' specificity and sensitivity. The azide group can be functionalized with imaging probes that selectively bind to target cells or tissues.
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound in various applications:
Case Study 1: Targeted Drug Delivery
A study demonstrated that conjugating anticancer drugs with Azido-PEG12-NHS resulted in enhanced tumor targeting and reduced systemic toxicity in murine models. The azide group enabled efficient coupling with tumor-targeting antibodies .
Case Study 2: Imaging Applications
Research involving the use of this compound as a linker for fluorescent probes showed significant improvements in imaging resolution when targeting specific cellular markers. The stable triazole linkage formed through click chemistry provided robust labeling without compromising probe activity .
Mechanism of Action
The mechanism of action of Azido-PEG12-NHS ester involves two primary pathways:
Comparison with Similar Compounds
Variation by PEG Chain Length
Azido-PEG12-NHS ester is part of a broader family of azide-NHS PEG linkers. Key differences arise from PEG chain length, which impacts solubility, spacing, and steric effects:
† CAS numbers vary across suppliers: 1610796-02-5 , 1108750-59-9 . Discrepancies may reflect structural variants or supplier-specific nomenclature.
Functional Implications :
Comparison with Non-Azide NHS-PEG Linkers
This compound can be contrasted with NHS-PEG linkers bearing different functional groups:
Biological Activity
Azido-PEG12-NHS ester is a specialized compound that plays a significant role in bioconjugation and drug delivery systems. This article delves into its biological activity, mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound features an azide functional group (-N₃) linked to a polyethylene glycol (PEG) chain through an N-hydroxysuccinimide (NHS) ester. The unique structure imparts several advantageous properties:
- Hydrophilicity : The PEG spacer enhances solubility in aqueous media, making it suitable for biological applications.
- Reactivity : The azide group allows for click chemistry reactions, facilitating the conjugation of biomolecules.
- Stability : The NHS ester reacts efficiently with primary amines, forming stable amide bonds with biomolecules such as proteins and peptides.
The molecular formula of this compound is C₃₁H₅₆N₄O₁₆, with a molecular weight of approximately 740.8 g/mol .
The primary biological activity of this compound is its ability to form conjugates with biomolecules. This process involves two main reactions:
- NHS Ester Reaction : The NHS ester reacts with primary amines on proteins or other biomolecules, introducing an azide tag.
- Click Chemistry : The azide group can undergo click reactions with alkyne-containing molecules, forming stable triazole linkages.
This dual functionality allows researchers to attach various probes, drugs, or other functional moieties to biomolecules, enhancing their therapeutic efficacy and reducing side effects associated with traditional therapies .
Applications
This compound has a broad range of applications in chemical biology and materials science:
- Drug Delivery Systems : It facilitates the targeted delivery of therapeutic agents to specific tissues or cells.
- Diagnostic Imaging : The compound can be used to label imaging agents for enhanced visualization in biological systems.
- Bioconjugation : It serves as a crosslinker for attaching biomolecules in various research and therapeutic contexts.
Comparison of Related Compounds
| Compound Name | Functional Groups | Unique Features |
|---|---|---|
| Azido-PEG8-PFP ester | Azide, PFP ester | Shorter PEG chain; used for rapid reactions |
| Azido-PEG4-NHS ester | Azide, NHS ester | Shorter chain; suitable for smaller biomolecules |
| Biotin-PEG-NHS ester | Biotin, NHS ester | Enhances targeting via avidin-biotin interactions |
| Maleimide-PEG-NHS ester | Maleimide, NHS ester | Useful in protein labeling through thiol-reactive coupling |
This compound stands out due to its longer PEG chain length, which improves solubility and reduces immunogenicity compared to shorter PEG variants .
Research Findings and Case Studies
Research studies have highlighted the effectiveness of this compound in various applications:
- Therapeutic Efficacy : Studies show that conjugates formed using this compound exhibit improved stability and prolonged circulation times in vivo. This is particularly beneficial in reducing side effects associated with conventional therapies .
- Bioconjugation Efficiency : Interaction studies demonstrate high conjugation efficiency when this compound is linked to different biomolecules. These studies often assess stability and functionality post-conjugation .
- Click Chemistry Applications : Research has explored the versatility of this compound in click chemistry reactions, showcasing its potential for creating complex biomolecular constructs for therapeutic use .
Q & A
Q. How do you mitigate hydrolysis-induced instability of this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
